n-(4-Anilinophenyl)maleimide
Overview
Description
N-(4-Anilinophenyl)maleimide: is an organic compound with the molecular formula C₁₆H₁₂N₂O₂. It is a derivative of maleimide, where the maleimide ring is substituted with a 4-anilinophenyl group. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.
Mechanism of Action
Target of Action
N-(4-Anilinophenyl)maleimide is primarily used as a derivatization agent for the highly sensitive analysis of thiols (R-SH) using high-speed liquid chromatography . Thus, its primary targets are thiol groups present in various biological molecules.
Mode of Action
The compound interacts with its targets (thiol groups) through a process known as derivatization. In this process, this compound reacts with the thiol groups to form a derivative that can be detected with high sensitivity in liquid chromatography .
Result of Action
The result of this compound’s action is the formation of a derivative with thiol-containing molecules that can be detected with high sensitivity in liquid chromatography. This allows for the precise analysis of the presence and quantity of thiol groups in a given sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction may depend on factors like temperature, pH, and the presence of other reactive groups. The compound should be stored below 25 degrees Celsius to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)maleimide typically involves a two-step process starting from maleic anhydride and a substituted aniline. The first step is the formation of N-(4-anilinophenyl)maleamic acid, which is then cyclized to form this compound. The reaction conditions often involve the use of acetic anhydride and anhydrous sodium acetate at elevated temperatures (60-70°C) for the cyclization step .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same two-step synthesis but may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Anilinophenyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: The maleimide ring can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the maleimide ring can undergo addition reactions with nucleophiles.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Cycloaddition Reactions: Dienes such as 2,5-dimethylfuran under mild heating conditions.
Major Products:
Substitution Reactions: Substituted maleimides.
Addition Reactions: Adducts with nucleophiles.
Cycloaddition Reactions: Cycloadducts with dienes.
Scientific Research Applications
N-(4-Anilinophenyl)maleimide has several applications in scientific research:
Comparison with Similar Compounds
N-Phenylmaleimide: Similar structure but lacks the 4-anilinophenyl group.
N-(4-Chlorophenyl)maleimide: Substituted with a 4-chlorophenyl group instead of an anilinophenyl group.
Uniqueness: N-(4-Anilinophenyl)maleimide is unique due to the presence of the anilinophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of advanced materials and in biochemical assays .
Properties
IUPAC Name |
1-(4-anilinophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNYFXUDBVQRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953980 | |
Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32099-65-3 | |
Record name | MLS002608179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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